molecular formula C16H20N2O B7535521 N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B7535521
M. Wt: 256.34 g/mol
InChI Key: ISSKKHMYVYZGAJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups at the 3-position.

Scientific Research Applications

Chemistry: N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide is unique due to the presence of both the cyclopentyl group and the 2,3-dimethyl substitution on the indole ring. These structural features can significantly impact its chemical reactivity, biological activity, and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopentyl-2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-11(2)17-15-8-7-12(9-14(10)15)16(19)18-13-5-3-4-6-13/h7-9,13,17H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKKHMYVYZGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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